molecular formula C14H13ClFN B12088561 1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B12088561
M. Wt: 249.71 g/mol
InChI Key: OHBIEZQHGFDTTQ-UHFFFAOYSA-N
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Description

1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process. One common method includes the following steps:

    Halogenation: The biphenyl compound is first halogenated to introduce the chloro and fluoro substituents.

    Amination: The halogenated biphenyl is then subjected to amination to introduce the ethanamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ethanamine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents influence the compound’s binding affinity and reactivity with these targets. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid: Similar biphenyl structure with different functional groups.

    1-(3-Chloro-4-fluorophenyl)-N-[2-(3-methylbutoxy)ethyl]ethanamine: Another biphenyl derivative with different substituents.

Properties

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

1-[4-(3-chloro-4-fluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13ClFN/c1-9(17)10-2-4-11(5-3-10)12-6-7-14(16)13(15)8-12/h2-9H,17H2,1H3

InChI Key

OHBIEZQHGFDTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

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